(2Z)-3-(3-bromo-4-methoxyphenyl)-2-(4-bromobenzenesulfonyl)prop-2-enenitrile
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Overview
Description
(2Z)-3-(3-bromo-4-methoxyphenyl)-2-(4-bromobenzenesulfonyl)prop-2-enenitrile is a synthetic organic compound characterized by the presence of bromine, methoxy, and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(3-bromo-4-methoxyphenyl)-2-(4-bromobenzenesulfonyl)prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-methoxybenzaldehyde and 4-bromobenzenesulfonyl chloride.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction between 3-bromo-4-methoxybenzaldehyde and a suitable nitrile source under basic conditions.
Sulfonylation: The intermediate is then subjected to sulfonylation using 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Final Product Formation: The final step involves the cyclization of the sulfonylated intermediate to form this compound under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(3-bromo-4-methoxyphenyl)-2-(4-bromobenzenesulfonyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 3-bromo-4-methoxybenzoic acid.
Reduction: Formation of 3-(3-bromo-4-methoxyphenyl)prop-2-en-1-amine.
Substitution: Formation of compounds such as 3-(3-azido-4-methoxyphenyl)-2-(4-bromobenzenesulfonyl)prop-2-enenitrile.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-3-(3-bromo-4-methoxyphenyl)-2-(4-bromobenzenesulfonyl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it suitable for investigating the mechanisms of various biological processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of (2Z)-3-(3-bromo-4-methoxyphenyl)-2-(4-bromobenzenesulfonyl)prop-2-enenitrile involves its interaction with specific molecular targets. The compound’s bromine and sulfonyl groups can form covalent bonds with target proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways, resulting in the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-(3-bromo-4-methoxyphenyl)-2-(4-chlorobenzenesulfonyl)prop-2-enenitrile
- (2Z)-3-(3-bromo-4-methoxyphenyl)-2-(4-fluorobenzenesulfonyl)prop-2-enenitrile
- (2Z)-3-(3-bromo-4-methoxyphenyl)-2-(4-methylbenzenesulfonyl)prop-2-enenitrile
Uniqueness
Compared to similar compounds, (2Z)-3-(3-bromo-4-methoxyphenyl)-2-(4-bromobenzenesulfonyl)prop-2-enenitrile is unique due to the presence of two bromine atoms, which enhance its reactivity and potential for diverse chemical transformations. This compound’s specific combination of functional groups also provides distinct properties that can be leveraged in various scientific and industrial applications.
Properties
IUPAC Name |
(Z)-3-(3-bromo-4-methoxyphenyl)-2-(4-bromophenyl)sulfonylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br2NO3S/c1-22-16-7-2-11(9-15(16)18)8-14(10-19)23(20,21)13-5-3-12(17)4-6-13/h2-9H,1H3/b14-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHJTLHPEFFIOC-ZSOIEALJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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